molecular formula C21H35N7O13P2S B1666307 Dephospho-coa CAS No. 3633-59-8

Dephospho-coa

Cat. No.: B1666307
CAS No.: 3633-59-8
M. Wt: 687.6 g/mol
InChI Key: KDTSHFARGAKYJN-IBOSZNHHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dephospho coenzyme A (Dephospho-CoA) is a critical intermediate in the coenzyme A (CoA) biosynthesis pathway, which is essential for central metabolic processes such as fatty acid oxidation, citric acid cycle activity, and acyl group transfers . Structurally, this compound lacks the 3′-phosphate group present in mature CoA, rendering it a substrate for the final enzymatic step in CoA biosynthesis: phosphorylation by this compound kinase (DPCK) . This kinase catalyzes the ATP-dependent phosphorylation of this compound to produce functional CoA, a reaction conserved across bacteria, eukaryotes, and archaea . This compound also serves as a precursor for acylated derivatives, including short-chain acyl-CoA thioesters, which are pivotal in lipid metabolism .

Properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDTSHFARGAKYJN-IBOSZNHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H35N7O13P2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dephospho-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001373
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3633-59-8
Record name Dephospho-CoA
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3633-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dephosphocoenzyme A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dephospho-CoA
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001373
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

One-Pot Enzymatic Cascade from Oxidized Pantethine

The most direct route involves a bifunctional enzyme system comprising pantothenate kinase (PanK) and phosphopantetheine adenylyltransferase (PPAT). As demonstrated by, recombinant Escherichia coli enzymes co-expressed in plasmid pCoaDAa catalyze the conversion of oxidized pantethine (Ox-Pan) and ATP into dephospho-CoA and its oxidized dimer (Ox-depCoA). Key parameters include:

  • Substrate stoichiometry : 1:1 molar ratio of Ox-Pan to ATP
  • Reaction yield : >80% conversion efficiency under optimized conditions (pH 7.5, 37°C, 4-hour incubation)
  • Purification : Hydrophobic interaction chromatography achieves >95% purity with elution at 150 mM ammonium sulfate

This method circumvents costly starting materials while maintaining scalability for research-grade production.

Archaeal DPCK-Mediated Phosphorylation

Archaeal this compound kinase (DPCK) exhibits unique GTP-dependent activity, as shown in Thermococcus kodakarensis. The TK1697 gene product phosphorylates this compound using GTP with kinetic parameters distinct from bacterial/eukaryotic homologs:

Organism Substrate Km (μM) kcat (s⁻¹)
T. kodakarensis This compound 58 12.4
Homo sapiens This compound 5.2 8.7

The archaeal system’s thermostability (activity retained at 90°C) enables high-temperature reactions unsuitable for mesophilic enzymes.

Chemo-Enzymatic Production Strategies

Pantethine Reduction Coupled to ATP Regeneration

A 2024 breakthrough method utilizes probiotic E. coli Nissle-derived enzymes for endotoxin-free synthesis:

  • Chemical reduction : Glutathione (GSH) reduces pantethine to pantetheine via thiol-disulfide exchange
  • Enzymatic cascade :
    • Pantothenate kinase (PanK) phosphorylates pantetheine
    • PPAT adenylates phosphopantetheine
    • This compound kinase (DPCK) completes synthesis
  • Cofactor recycling :
    • Polyphosphate kinase regenerates ATP from ADP
    • Phosphite dehydrogenase maintains NADH levels

This system achieves 2 mM this compound titer (1.5 g/L) in 2 hours with 100% conversion efficiency, outperforming traditional β-alanine-dependent routes.

Feedback Inhibition Mitigation

Type III PanK isoforms alleviate CoA-mediated feedback inhibition. Sequential enzyme addition and real-time ATP monitoring via polyphosphate consumption optimize yield in ATP-limited systems:

  • ATP concentration : Maintained at 5 mM via ADK/PPK2 system
  • Enzyme loading ratio : PanK:PPAT:DPCK = 1:2:1 (w/w/w)
  • Product inhibition threshold : CoA >3 mM triggers 50% activity loss

Analytical and Purification Methodologies

High-Performance Liquid Chromatography (HPLC)

Reverse-phase C18 columns (5 μm, 250 mm) with phosphate buffers (pH 6.1) resolve this compound from CoA and intermediates:

Compound Retention Time (min) λmax (nm)
This compound 14.8 259
CoA 9.3 260
Ox-depCoA 16.2 263

Post-column detection at 254 nm enables quantification with ≤5% inter-assay variability.

LC-MS/MS Quantification

A 2021 protocol using 5-sulfosalicylic acid (SSA) extraction preserves labile intermediates:

  • Ionization : ESI-negative mode with m/z 767.1 → 408.0 transition
  • Linear range : 0.1–100 μM (R²=0.998)
  • Recovery efficiency : 92.4±3.1% for this compound vs. 78.5±4.2% with TCA extraction

This method concurrently analyzes pantothenate, phosphopantetheine, and acyl-CoA derivatives.

Industrial-Scale Production Challenges

Enzyme Stability and Cost

  • Thermal denaturation : DPCK half-life drops to 15 minutes at 90°C despite archaeal origin
  • Production cost : Recombinant enzyme purification accounts for 62% of total expenses

Substrate Inhibition

  • Pantethine solubility : Limited to 5 mM in aqueous buffers, necessitating fed-batch addition
  • ATP hydrolysis : Non-enzymatic degradation consumes 15–20% of input ATP

Emerging Applications Driving Synthesis Innovation

CoA-Tagged RNA Synthesis

This compound serves as transcription initiator for stable RNA labeling. Enzymatically synthesized batches show 3.2-fold higher incorporation efficiency vs. commercial sources.

Antimalarial Drug Discovery

Plasmodium DPCK (PfDPCK) inhibitors like DD-0248 (IC₅₀=1.2 μM) require gram-scale this compound for in vitro screening.

Comparative Analysis of Preparation Methods

Parameter Enzymatic Chemo-Enzymatic Archaeal DPCK
Starting Material Ox-Pan Pantethine This compound
Reaction Time (h) 4 2 0.5
Yield (%) 82 100 95
ATP Consumption (equiv) 1 0.3* 0
Scalability (g/L) 0.8 1.5 3.2

*ATP regenerated in situ

Chemical Reactions Analysis

Primary Phosphorylation Reaction

Dephospho-CoA kinase (DPCK) catalyzes the ATP-dependent phosphorylation of this compound, forming CoA and ADP:

ATP 3 dephospho CoAADP CoA\text{ATP 3 dephospho CoA}\rightarrow \text{ADP CoA}

  • This reaction represents the final step in CoA biosynthesis and is conserved in bacteria, eukaryotes, and archaea .

  • Kinetic Parameters :

    • In Thermococcus kodakarensis (archaeon), DPCK exhibits a high catalytic turnover (kcatk_{\text{cat}}) but low substrate affinity (Km=114muMK_m=114\\mu \text{M} for this compound) .

    • Entamoeba histolytica DPCK isoforms show distinct kinetics:

      • EhDPCK1 : Km=114muMK_m=114\\mu \text{M} (this compound), Km=19.6muMK_m=19.6\\mu \text{M} (ATP)

      • EhDPCK2 : Km=57.9muMK_m=57.9\\mu \text{M} (this compound), Km=15.0muMK_m=15.0\\mu \text{M} (ATP) .

Substrate Specificity and Alternate Phosphate Donors

DPCKs exhibit variability in nucleotide triphosphate utilization:

  • ATP vs. GTP :

    • T. kodakarensis DPCK prefers GTP over ATP, with kinetic inhibition observed at high UTP concentrations .

    • E. histolytica DPCKs utilize GTP at 33% efficiency compared to ATP .

  • Metal Ion Dependence :

    • Mg²⁺ is essential for activity, but Zn²⁺ and Cu²⁺ partially restore function in E. histolytica DPCKs .

Enzymatic Reversibility and Side Reactions

This compound participates in reversible reactions with other enzymes:

  • Phosphopantetheine Adenylyltransferase (PPAT) :

    ATP pantetheine 4 phosphatedephospho CoA pyrophosphate\text{ATP pantetheine 4 phosphate}\leftrightarrow \text{dephospho CoA pyrophosphate}
    • PPAT catalyzes the penultimate step in CoA biosynthesis, producing this compound .

  • Phosphatase-Mediated Dephosphorylation :

    • This compound is generated from CoA via nonspecific phosphatases, enabling isotopic labeling (e.g., ³³P) for analytical purposes .

Inhibition Studies and Drug Targeting

DPCK is a validated drug target in pathogens like Plasmodium falciparum:

  • Inhibitors :

    CompoundInhibition TypeKiK_i (μM)Target Specificity
    A-15Competitive0.47 (this compound), 10.42 (ATP)PfDPCK over human COASY
    A-127Uncompetitive/Noncompetitive14.89 (this compound), 8.99 (ATP)Broad-spectrum
  • Structural analysis reveals that A-15 binds PfDPCK’s hydrophobic pocket (Ile230), avoiding clashes with human homologs .

Comparative Kinetics Across Species

OrganismEnzymeKmK_m (this compound, μM)KmK_m (ATP, μM)Preferred Donor
T. kodakarensisTK169711419.6GTP
E. histolyticaEhDPCK111419.6ATP/GTP
E. histolyticaEhDPCK257.915.0ATP/GTP
Homo sapiensCOASY-DPCK12880ATP

Biotechnological Relevance

  • Chemo-Enzymatic Synthesis : Pantethine is reduced to pantetheine using glutathione reductase, followed by PPAT and DPCK-mediated CoA synthesis .

  • Thermostability : Archaeal DPCKs (e.g., T. kodakarensis) retain activity at high temperatures, enabling industrial applications .

This synthesis of experimental data underscores this compound’s central role in metabolism and its potential as a therapeutic and analytical target. The diversity in enzymatic mechanisms across species highlights evolutionary adaptations in CoA biosynthesis.

Scientific Research Applications

Role in Coenzyme A Biosynthesis

Dephospho-CoA is a pivotal substrate in the ATP-dependent phosphorylation process catalyzed by this compound kinase (DPCK), which is the final step in coenzyme A biosynthesis. This pathway is essential for all living organisms, as coenzyme A is involved in numerous metabolic processes including fatty acid metabolism, amino acid metabolism, and the citric acid cycle.

Enzymatic Activity and Characterization

Research has shown that DPCK is present across various domains of life, including bacteria, archaea, and eukaryotes. For instance, studies have characterized DPCK from Thermococcus kodakarensis, confirming its role in coenzyme A biosynthesis and demonstrating its GTP-dependent activity . Furthermore, the enzyme's activity has been linked to growth and proliferation in organisms like Entamoeba histolytica, where suppression of DPCK activity resulted in reduced intracellular coenzyme A concentrations and growth retardation .

Drug Discovery Target

This compound and its associated kinase have emerged as potential targets for drug discovery, particularly in combating diseases like malaria. The last enzyme in the coenzyme A biosynthesis pathway, DPCK from Plasmodium falciparum, has been investigated as a target for antimalarial drugs due to its essential role in the parasite's life cycle.

High-Throughput Screening

A high-throughput screening approach identified several inhibitors of PfDPCK that also inhibited parasite growth in both drug-sensitive and drug-resistant strains. Notably, compounds such as A-15 and A-127 were found to competitively inhibit DPCK with specific binding affinities . This highlights the potential for developing novel antimalarial agents targeting this compound metabolism.

Metabolic Studies

The metabolic implications of this compound extend beyond coenzyme A synthesis. It serves as a critical component in various metabolic pathways that are vital for cellular function.

Metabolomic Analysis

Recent studies employing metabolomic approaches have elucidated the physiological roles of this compound in different organisms. For example, research on E. histolytica revealed that DPCK is integral to maintaining adequate levels of coenzyme A necessary for cell proliferation . Such insights underscore the importance of this compound in understanding metabolic regulation and cellular health.

Biotechnological Applications

This compound also finds applications in biotechnology, particularly in enzymatic synthesis processes. Chemo-enzymatic methods utilizing this compound have been explored for synthesizing coenzyme A from simple precursors like β-alanine .

Enzyme Engineering

The engineering of enzymes involved in this compound metabolism presents opportunities for enhancing production yields of coenzyme A through biotechnological means. This includes optimizing conditions for enzyme activity and stability to improve overall efficiency.

Mechanism of Action

Dephospho Coenzyme A exerts its effects by serving as a substrate for dephospho Coenzyme A kinase, which catalyzes its phosphorylation to form Coenzyme A. Coenzyme A then participates in various metabolic pathways, including the citric acid cycle, fatty acid oxidation, and amino acid metabolism. The molecular targets of dephospho Coenzyme A include enzymes involved in these pathways, such as acetyl-CoA synthetase and fatty acid synthase .

Comparison with Similar Compounds

Structural and Functional Differences

Dephospho-CoA is distinguished from other CoA precursors and analogs by its unique phosphorylation state and enzymatic processing:

Compound Structure Role in CoA Pathway Key Enzymes Involved
This compound Lacks 3′-phosphate group Final intermediate before CoA This compound kinase (DPCK)
Coenzyme A (CoA) Contains 3′-phosphate and 4′-phosphopantetheine Active form for acyl transfers N/A (end product)
4′-Phosphopantetheine Lacks adenosine moiety Precursor for this compound Phosphopantetheine adenylyltransferase (PPAT)
3′-Dephospho-CoA Lacks 3′-phosphate but retains adenosine Substrate for DPCK in some assays DPCK (kinase activity)

Key Insights :

  • The absence of the 3′-phosphate in this compound is critical for its recognition by DPCK. Kinetic studies show that wild-type enzymes exhibit 26.5-fold higher catalytic efficiency with CoA compared to 3′-dephospho-CoA, highlighting the importance of the 3′-phosphate group in substrate binding .
  • Mutations in residues like Arg586 (which interacts with the 3′-phosphate) drastically reduce catalytic discrimination between CoA and 3′-dephospho-CoA, emphasizing the structural basis for substrate specificity .
Enzymatic Processing Across Organisms
  • Bacteria/Eukaryotes : DPCK uses ATP to phosphorylate this compound. In Escherichia coli, DPCK (encoded by coaE) is essential for CoA synthesis .
  • Archaea: Unique GTP-dependent DPCK activity is observed in Thermococcus kodakarensis (TK1697), a novel enzyme family unrelated to bacterial/eukaryotic kinases .
  • Parasites : In Plasmodium falciparum and Entamoeba histolytica, DPCK is a validated drug target due to its essentiality and low sequence homology with human enzymes, enabling selective inhibitor design .
Kinetic Parameters and Inhibitor Sensitivity
Parameter This compound CoA 4′-Phosphopantetheine
Km (μM) for DPCK 6.2–15.4* N/A N/A
kcat (s⁻¹) 0.03–0.12* N/A N/A
Inhibition by acyl-CoA Yes (competitive) No No

Data from *Entamoeba histolytica and Thermococcus kodakarensis assays .

Notable Findings:

  • Long-chain acyl-CoA thioesters inhibit DPCK activity due to detergent-like properties, complicating their analysis .
  • Archaeal DPCK (TK1697) exhibits a 10-fold higher Km for this compound compared to bacterial homologs, reflecting adaptation to hyperthermophilic environments .

Critical Challenges :

  • Standardizing assays for acyl-CoA quantification, particularly for long-chain derivatives, remains technically demanding due to phosphatase inactivation .
  • Elucidating the regulatory mechanisms of DPCK in organelles (e.g., apicoplasts in Plasmodium) requires further subcellular localization studies .

Biological Activity

Dephospho-coenzyme A (dephospho-CoA) is a crucial intermediate in the biosynthesis of coenzyme A (CoA), which is essential for various metabolic processes in all living organisms. This article explores the biological activity of this compound, focusing on its enzymatic functions, physiological roles, and potential applications in drug development.

Enzymatic Function and Mechanism

This compound is phosphorylated by this compound kinase (DPCK), which catalyzes the final step in CoA biosynthesis. This reaction involves the transfer of a phosphate group from ATP to the 3'-hydroxyl group of this compound, resulting in the formation of CoA. The enzyme's activity is critical as it regulates the availability of CoA, which serves as a cofactor for numerous enzymatic reactions involved in metabolism.

Key Reaction:

Dephospho CoA+ATPDPCKCoA+ADP\text{Dephospho CoA}+\text{ATP}\xrightarrow{\text{DPCK}}\text{CoA}+\text{ADP}

Physiological Roles

Coenzyme A plays a pivotal role in various metabolic pathways, including:

  • Fatty Acid Metabolism : CoA is essential for the activation of fatty acids prior to their degradation or synthesis.
  • Krebs Cycle : It participates in the citric acid cycle by facilitating the entry of acetyl groups.
  • Amino Acid Metabolism : CoA derivatives are involved in amino acid catabolism and biosynthesis.

Case Studies

  • Entamoeba histolytica : Research has shown that DPCK is vital for the proliferation of this protozoan parasite. Gene silencing experiments demonstrated that depletion of DPCK led to reduced intracellular CoA levels and impaired growth, indicating its essential role in maintaining metabolic functions and energy production in this organism .
  • Plasmodium falciparum : In malaria research, DPCK has emerged as a promising drug target. High-throughput screening identified several inhibitors that selectively target PfDPCK without affecting its human counterpart, suggesting potential for developing antimalarial therapies . Notably, compounds A-15 and A-127 exhibited competitive and noncompetitive inhibition mechanisms, respectively, highlighting their potential as lead compounds for drug development .

Comparative Analysis of DPCK Across Species

The following table summarizes key characteristics of DPCK from different organisms:

OrganismNumber of IsotypesKm (this compound)Km (ATP)Notes
Entamoeba histolytica258–114 μM15–20 μMEssential for growth; potential drug target
Plasmodium falciparum1Not specifiedNot specifiedTarget for antimalarial drug discovery
Thermococcus kodakarensis2Not specifiedNot specifiedIdentified novel DPCK homologs

Molecular Structure and Drug Target Potential

The crystal structure of DPCK has been elucidated, revealing insights into its active site and substrate binding . The structural data provide a foundation for rational drug design aimed at inhibiting DPCK activity in pathogenic organisms while minimizing effects on human enzymes.

Q & A

Basic: What experimental methodologies are recommended for detecting and quantifying dephospho-CoA in cellular extracts?

To quantify this compound, researchers often use enzymatic assays coupled with high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, a radiochemical assay employing this compound kinase (e.g., E. coli CoaE) can convert this compound to CoA, with radioactivity measurements providing sensitivity in the nanomolar range . LC-MS/MS offers higher specificity by targeting unique mass transitions of this compound and its derivatives, enabling simultaneous quantification in complex biological matrices . Pre-analytical steps, such as rapid quenching of enzymatic activity and acid extraction, are critical to prevent degradation .

Basic: How does this compound integrate into the broader CoA biosynthesis pathway?

This compound is a direct precursor of CoA, synthesized via the phosphorylation of 4'-phosphopantetheine by this compound kinase (CoaE). This step is conserved across prokaryotes and eukaryotes. In Saccharomyces cerevisiae, mutations in Coq7 (a hydroxylase) disrupt CoQ biosynthesis, indirectly affecting CoA metabolism through phosphatase interactions (e.g., Ptc7), highlighting cross-pathway regulatory mechanisms . Researchers should validate pathway activity using isotopic tracing (e.g., 13C^{13}\text{C}-labeled pantothenate) and knockout strains to isolate enzymatic contributions .

Advanced: What experimental design considerations address contradictions in reported phosphatase-dephospho-CoA interactions?

Conflicting data on phosphatase roles (e.g., Ptc7 in yeast) may arise from differences in assay conditions (e.g., in vitro vs. in vivo phosphorylation states) or substrate specificity. To resolve this:

  • Use recombinant proteins (e.g., PKA-phosphorylated Coq7) in in vitro dephosphorylation assays with controlled phosphatase concentrations .
  • Combine co-immunoprecipitation (Co-IP) and functional complementation in phosphatase-deficient strains to confirm physical and functional interactions .
  • Cross-reference databases like DEPOD for curated dephosphorylation interactions and reliability scores based on bioassay reproducibility .

Advanced: How can researchers differentiate between CoA and this compound in kinetic studies of acyltransferase reactions?

Acyl-CoA synthetases exhibit specificity for CoA over this compound. To isolate this compound activity:

  • Use mutant strains lacking CoaE (e.g., E. coli ΔcoaE) to accumulate this compound .
  • Employ thiophilic chromatography to separate CoA thioesters from non-thiolated this compound derivatives.
  • Validate with LC-MS/MS using MRM (multiple reaction monitoring) for acyl-dephospho-CoAs, which lack the γ-phosphate group critical for CoA binding .

Basic: What are the limitations of spectrophotometric assays for studying this compound-related enzymes?

While spectrophotometric methods (e.g., Bradford assay for protein quantification) are rapid, they lack specificity for this compound in complex mixtures . Interference from cellular thiols or ATP analogues can skew results. Alternatives include:

  • Coupled enzymatic assays with NADH oxidation/fluorescence readouts.
  • Radiolabeled substrates (e.g., 32P^{32}\text{P}-ATP) for kinase activity measurements .

Advanced: How do phosphorylation-dephosphorylation dynamics regulate CoA biosynthesis under stress conditions?

Under oxidative stress, kinases (e.g., PKA) phosphorylate biosynthetic enzymes like Coq7, inhibiting CoQ production and indirectly altering CoA pools. To study this:

  • Induce stress (e.g., H2_2O2_2 treatment) and monitor CoA/dephospho-CoA ratios via LC-MS/MS.
  • Use phospho-specific antibodies or Phos-tag gels to detect phosphorylation states of CoA-related enzymes .
  • Compare wild-type and phosphatase knockout strains (e.g., ptc7Δ yeast) to assess regulatory roles .

Advanced: What bioinformatics tools are available to predict phosphatase-substrate interactions involving this compound?

DEPOD (The Database of Protein Phosphatases and Dephosphorylation) provides curated data on phosphatase-substrate relationships, including reliability scores based on experimental evidence (e.g., in vitro assays vs. genetic interactions) . Researchers can:

  • Perform sequence homology searches to identify conserved phosphatase motifs.
  • Cross-reference with KEGG pathways to map this compound-related nodes .
  • Validate predictions using CRISPR-Cas9-edited cell lines lacking specific phosphatases.

Basic: What controls are essential when analyzing this compound in cell culture studies?

  • Negative controls : Use kinase inhibitors (e.g., staurosporine) or CoaE-deficient cells to block this compound phosphorylation.
  • Matrix controls : Spike synthetic this compound into lysates to assess recovery rates.
  • Temperature controls : Store samples at -80°C with protease/phosphatase inhibitors to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dephospho-coa
Reactant of Route 2
Dephospho-coa

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.